molecular formula C18H16N2O6 B5169538 ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate

ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate

Cat. No. B5169538
M. Wt: 356.3 g/mol
InChI Key: PHTAMBMUQWHXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate, also known as NAC, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. NAC is a member of the chromene family and has been shown to possess a range of biological activities that make it an attractive target for drug development.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds structurally similar to Ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate, such as Ethyl 3-Amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, exhibit antimicrobial properties. These compounds were synthesized and their structures were confirmed through various spectral data and X-ray single crystal analysis, demonstrating potential in antimicrobial applications (Radwan et al., 2020).

Catalyst in Chemical Synthesis

Ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates are produced using a novel and efficient catalyst. This process involves a one-pot three-component reaction, highlighting its role in facilitating chemical syntheses (Safaei‐Ghomi et al., 2017).

Cancer Research and Drug Resistance

In cancer research, Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been studied for their ability to overcome drug resistance in cancer cells. These studies provide valuable insights into the development of new anticancer agents capable of mitigating drug resistance (Das et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds, like Ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, has been determined through X-ray analysis, contributing to our understanding of the structural properties of these complex molecules (Dmitriev et al., 2015).

properties

IUPAC Name

ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-3-5-11(6-4-10)20(23)24)13-8-7-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTAMBMUQWHXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are aminopeptidases?

A1: Aminopeptidases are enzymes that cleave amino acids from the amino-terminal (N-terminal) end of proteins or peptides.

Q2: What is the biological significance of aminopeptidases?

A2: They play crucial roles in various biological processes, including:

  • Protein maturation and degradation: [, , , ]
  • Regulation of peptide hormone activity: [, ]
  • Immune response and antigen presentation: [, , , ]
  • Digestion and nutrient absorption: [, ]

Q3: How are aminopeptidases classified?

A3: Aminopeptidases are classified based on their substrate specificity, catalytic mechanism, and structural features. Some common types include:

  • Leucine aminopeptidases (LAPs): These enzymes preferentially cleave leucine residues from the N-terminus. [, , , ]
  • Alanine aminopeptidases (AAPs): They preferentially cleave alanine residues from the N-terminus. []
  • Aspartyl aminopeptidases: These enzymes specifically cleave aspartate residues from the N-terminus. []

Q4: What is the therapeutic potential of aminopeptidases?

A4: Aminopeptidases are promising drug targets for various diseases, including:

  • Cancer: [, , , ]
  • Infectious diseases: [, , ]
  • Inflammatory diseases: [, , ]

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